6-Methyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
“6-Methyl-2-piperazin-1-yl-1,3-benzothiazole” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of “6-Methyl-2-piperazin-1-yl-1,3-benzothiazole” derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular formula of “6-Methyl-2-piperazin-1-yl-1,3-benzothiazole” is C12H15N3S . Its average mass is 233.333 Da and its monoisotopic mass is 233.098663 Da .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .Scientific Research Applications
Synthesis and Pharmacological Activities
Anticancer and Anti-inflammatory Properties : A study highlighted the synthesis of derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, which demonstrated significant in vitro anticancer and anti-inflammatory activities. The compounds exhibited selective influences on cancer cell lines and remarkable anti-inflammatory effects (Ghule, Deshmukh, & Chaudhari, 2013).
Antiproliferative and Anti-HIV Activity : Another research work synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives to evaluate their antiproliferative activity against a large panel of human tumor-derived cell lines and their potential as HIV inhibitors. Notably, some compounds showed significant antiproliferative effects without displaying anti-HIV activity (Al-Soud et al., 2010).
Anti-Breast Cancer Activity : Derivatives synthesized from benzothiazoles and benzoxazoles, particularly those with N-methyl piperazinyl substitution, demonstrated potent antitumor activity against human breast cancer cell lines. These findings suggest their potential utility in therapeutic strategies for cancer (Abdelgawad et al., 2013).
Anti-acetylcholinesterase Activity : Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. This study identified several compounds with potential as anticholinesterase agents, indicating their relevance in the treatment of conditions like Alzheimer's disease (Mohsen et al., 2014).
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The future directions could involve further exploration of the biological activities of these compounds and their potential applications in drug discovery and development .
properties
IUPAC Name |
6-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZULRPMDKNPVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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